8-(3-Azido-phenyl)-6-iodo-quinoline
Description
8-(3-Azido-phenyl)-6-iodo-quinoline is a quinoline derivative featuring an azide group at the 3-position of the phenyl ring attached to the 8-position of the quinoline core and an iodine atom at the 6-position. The azide group introduces unique reactivity for click chemistry applications, while the iodine atom may enhance electronic properties and binding interactions due to its large atomic radius and polarizability.
Properties
Molecular Formula |
C15H9IN4 |
|---|---|
Molecular Weight |
372.16 g/mol |
IUPAC Name |
8-(3-azidophenyl)-6-iodoquinoline |
InChI |
InChI=1S/C15H9IN4/c16-12-7-11-4-2-6-18-15(11)14(9-12)10-3-1-5-13(8-10)19-20-17/h1-9H |
InChI Key |
PBIQIEZSLAPKDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C2=C3C(=CC(=C2)I)C=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The one-step synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) highlights the advantage of streamlined protocols for functionalized quinolines . The target compound’s synthesis route remains unspecified but likely requires multi-step reactions due to the azide and iodine groups.
- Halogen Effects: The iodine atom in 8-(3-Azido-phenyl)-6-iodo-quinoline may confer distinct electronic and steric properties compared to smaller halogens (e.g., chlorine in , fluorine in ).
Pharmacological Similarity Profiles
Table 2: Pharmacological Similarity Scores Relative to Standard Drugs
| Compound Type | Risperidone | Ketanserin | Ziprasidone |
|---|---|---|---|
| 8-Quinoline derivatives | Higher | Higher | Lower* |
| 6-Quinoline derivatives | Lower | Lower | Higher |
Key Observations :
- In contrast, 6-substituted derivatives align more closely with ziprasidone, indicating structural preferences for specific receptor interactions.
- Dual Substitution : The combination of 8-(azidophenyl) and 6-iodo groups in the target compound may create a hybrid profile, balancing steric bulk (iodine) and reactivity (azide) for tailored bioactivity.
Electronic and Analytical Properties
- Spectroscopic Data: : A fluoroquinoline derivative (8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) was characterized via detailed NMR and IR spectroscopy, with distinct shifts for fluorine (e.g., δ 157.1 ppm for C-6 in $^{13}\text{C}$-NMR) . The iodine in the target compound would likely produce significant deshielding in $^{1}\text{H}$- and $^{13}\text{C}$-NMR spectra due to its electronegativity.
- Crystallography: The crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione () demonstrates how halogen substituents influence packing and intermolecular interactions . The iodine atom in the target compound may enhance crystallinity or alter solubility.
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